6'-Hydroxy-O-desmethylangolensin
6'-Hydroxy-O-desmethylangolensin
6'-Hydroxy-O-desmethylangolensin belongs to the class of organic compounds known as alpha-methyldeoxybenzoin flavonoids. These are flavonoids with a structure based on a 1, 2-diphenyl-2-propan-2-one. 6'-Hydroxy-O-desmethylangolensin is considered to be a practically insoluble (in water) and relatively neutral molecule. 6'-Hydroxy-O-desmethylangolensin has been primarily detected in urine. Within the cell, 6'-hydroxy-O-desmethylangolensin is primarily located in the membrane (predicted from logP).
6'-Hydroxy-O-desmethylangolensin is a stilbenoid.
6'-Hydroxy-O-desmethylangolensin is a stilbenoid.
Brand Name:
Vulcanchem
CAS No.:
153409-52-0
VCID:
VC21341668
InChI:
InChI=1S/C15H14O5/c1-8(9-2-4-10(16)5-3-9)15(20)14-12(18)6-11(17)7-13(14)19/h2-8,16-19H,1H3
SMILES:
CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2O)O)O
Molecular Formula:
C15H14O5
Molecular Weight:
274.27 g/mol
6'-Hydroxy-O-desmethylangolensin
CAS No.: 153409-52-0
Cat. No.: VC21341668
Molecular Formula: C15H14O5
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.

Description | 6'-Hydroxy-O-desmethylangolensin belongs to the class of organic compounds known as alpha-methyldeoxybenzoin flavonoids. These are flavonoids with a structure based on a 1, 2-diphenyl-2-propan-2-one. 6'-Hydroxy-O-desmethylangolensin is considered to be a practically insoluble (in water) and relatively neutral molecule. 6'-Hydroxy-O-desmethylangolensin has been primarily detected in urine. Within the cell, 6'-hydroxy-O-desmethylangolensin is primarily located in the membrane (predicted from logP). 6'-Hydroxy-O-desmethylangolensin is a stilbenoid. |
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CAS No. | 153409-52-0 |
Molecular Formula | C15H14O5 |
Molecular Weight | 274.27 g/mol |
IUPAC Name | 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C15H14O5/c1-8(9-2-4-10(16)5-3-9)15(20)14-12(18)6-11(17)7-13(14)19/h2-8,16-19H,1H3 |
Standard InChI Key | IEFUAUZFJJOQMC-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2O)O)O |
Canonical SMILES | CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2O)O)O |
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